molecular formula C25H27N3O6S B2436418 N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 697295-08-2

N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Katalognummer: B2436418
CAS-Nummer: 697295-08-2
Molekulargewicht: 497.57
InChI-Schlüssel: HAYLLASFIRCHKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Research has delved into the synthesis of complex molecules that include benzodioxane, quinoline, and sulfonyl moieties. For example, Ignatovich et al. (2019) synthesized new carboxamides and sulfonamides containing alkyl and heterocyclic fragments based on derivatives like N-methylpiperazine and morpholine, highlighting the reactivity and potential utility of complex organic molecules in synthesizing diverse chemical structures (Ignatovich et al., 2019).

Role in Biological and Pharmacological Screening

Patel et al. (2009) explored the synthesis of bioactive molecules incorporating sulphonamido quinazolinyl imidazole for biological and pharmacological screening, demonstrating the importance of these compounds in developing potential therapeutic agents (Patel et al., 2009). This research underscores the potential of such compounds in medical and pharmacological applications, specifically targeting antimicrobial, anti-inflammatory, and anticonvulsant activities.

Potential Antitumor Agents

Research by Bu et al. (2001) on dibenz[f,ij]isoquinoline derivatives bearing cationic side chains from aminoanthraquinones highlighted the synthesis and cytotoxic activity of such compounds, revealing the critical role of chemical structure in determining biological activity, especially in antitumor applications (Bu et al., 2001).

Enzyme Inhibitory Potential

Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, highlighting the synthesis process and testing against α-glucosidase and acetylcholinesterase, demonstrating the potential therapeutic applications of such compounds in treating diseases related to enzyme dysregulation (Abbasi et al., 2019).

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

It is known that similar compounds have been evaluated as ligands of CB1 and CB2 receptors , suggesting potential interactions with these proteins.

Molecular Mechanism

The molecular mechanism of action of N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is not yet established . Related compounds have shown binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported . Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet understood . Future studies could elucidate any transporters or binding proteins it interacts with, and any effects on its localization or accumulation.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-6-(4-methylpiperidin-1-yl)sulfonyl-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6S/c1-16-8-10-28(11-9-16)35(31,32)18-6-7-21-19(12-18)24(29)20(14-26-21)25(30)27-13-17-15-33-22-4-2-3-5-23(22)34-17/h2-7,12,14,16-17H,8-11,13,15H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYLLASFIRCHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.